

In-Depth Technical Guide: PROTAC BRD9-Binding Moiety 5

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Compound of Interest

Compound Name: PROTAC BRD9-binding moiety 5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PROTAC BRD9-binding moiety 5**, focusing on its biochemical activity, the methodologies for its characterization, and the broader context of BRD9 signaling in cancer.

Quantitative Analysis of PROTAC BRD9-Binding Moiety 5

PROTAC BRD9-binding moiety 5 is a selective ligand designed for incorporation into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of Bromodomain-containing protein 9 (BRD9). The following tables summarize the available quantitative data for this moiety and provide a comparative landscape of other reported BRD9-targeting PROTACs.

Table 1: Biochemical and Antiproliferative Activity of **PROTAC BRD9-Binding Moiety 5**

Parameter	Value	Cell Line(s)	Reference
BRD9 Binding IC50	4.20 μ M	Biochemical Assay	[1][2]
Antiproliferative IC50	77 \pm 7 μ M	Jurkat	[1]
125 \pm 8 μ M	MDA-MB-231	[1]	
133 \pm 5 μ M	A375	[1]	
145 \pm 3 μ M	HCT-116	[1]	

Note: The binding affinity (Kd) for **PROTAC BRD9-binding moiety 5** has not been publicly disclosed.

Table 2: Comparative Quantitative Data of Selected BRD9 PROTACs

PROTAC	E3 Ligase Recruited	BRD9 DC50	BRD9 Binding Affinity (Kd) of Warhead	Cell Line	Reference
dBRD9	CRBN	50 nM	Not Specified	MOLM-13	[3]
VZ185	VHL	1.76 nM	15 \pm 3 nM (for compound 5)	HeLa	[4]
E5	Not Specified	16 pM	Not Specified	MV4-11	[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are protocols for key experiments used to characterize BRD9-targeting PROTACs.

AlphaScreen Assay for IC50 Determination of BRD9 Binding

This protocol outlines the steps to measure the inhibitory concentration (IC₅₀) of a compound against the binding of BRD9 to an acetylated histone peptide.

Materials:

- GST-tagged BRD9 bromodomain protein
- Biotinylated histone H4 peptide (acetylated)
- Glutathione AlphaLISA Acceptor Beads
- Streptavidin-conjugated Donor Beads
- 3x BRD9 assay buffer
- 3x BRD9 detection buffer
- Test compound (e.g., **PROTAC BRD9-binding moiety 5**)
- 384-well Optiplate

Procedure:

- Master Mixture Preparation: Prepare a master mixture containing 3x BRD9 assay buffer, the biotinylated histone peptide, and water.
- Assay Plate Preparation: Add the master mixture to the wells of a 384-well plate designated for the positive control, test inhibitor, and blank. For the substrate control, a non-acetylated ligand is used instead of the acetylated one.
- Compound Addition: Add the serially diluted test compound to the "Test Inhibitor" wells. Add inhibitor-free buffer to the control wells. Ensure the final DMSO concentration is below 0.5%.
- Protein Preparation and Addition: Dilute the GST-BRD9 protein in 1x BRD9 assay buffer. Initiate the binding reaction by adding the diluted BRD9 protein to the "Positive Control," "Substrate Control," and "Test Inhibitor" wells. Do not add BRD9 to the "Blank" wells.
- Incubation: Incubate the plate at room temperature for 30 minutes.

- **Acceptor Bead Addition:** Dilute the Glutathione AlphaLISA Acceptor Beads in 1x BRD9 detection buffer and add to all wells. Incubate for 30 minutes at room temperature, protected from light.
- **Donor Bead Addition:** Dilute the Streptavidin-conjugated Donor Beads in 1x BRD9 detection buffer and add to all wells. Incubate for 15-30 minutes at room temperature, protected from light.
- **Data Acquisition:** Read the plate using an AlphaScreen-capable microplate reader.
- **Data Analysis:** Calculate the IC50 value by plotting the AlphaScreen signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (K_d) Determination

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

- Purified BRD9 bromodomain protein
- PROTAC or binding moiety
- ITC instrument (e.g., MicroCal PEAQ-ITC)
- Dialysis buffer (ensure buffer matching between protein and ligand solutions)

Procedure:

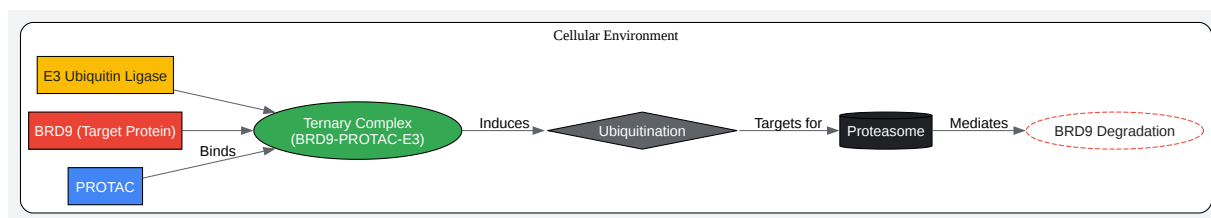
- **Sample Preparation:**
 - Thoroughly dialyze the purified BRD9 protein against the chosen ITC buffer.
 - Dissolve the PROTAC/binding moiety in the same dialysis buffer to ensure no buffer mismatch.

- Degas both the protein and ligand solutions to prevent air bubbles.
- Instrument Setup:
 - Clean the sample cell and injection syringe of the ITC instrument thoroughly.
 - Load the BRD9 protein solution into the sample cell and the ligand solution into the injection syringe.
- Titration:
 - Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
 - Perform a series of injections of the ligand into the protein solution. A small initial injection is often performed to account for diffusion effects.
- Data Acquisition: The instrument measures the heat released or absorbed after each injection.
- Data Analysis:
 - Integrate the heat-change peaks to obtain the heat per injection.
 - Plot the heat per mole of injectant against the molar ratio of ligand to protein.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the K_d , n , ΔH , and ΔS .

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to PROTACs and BRD9.

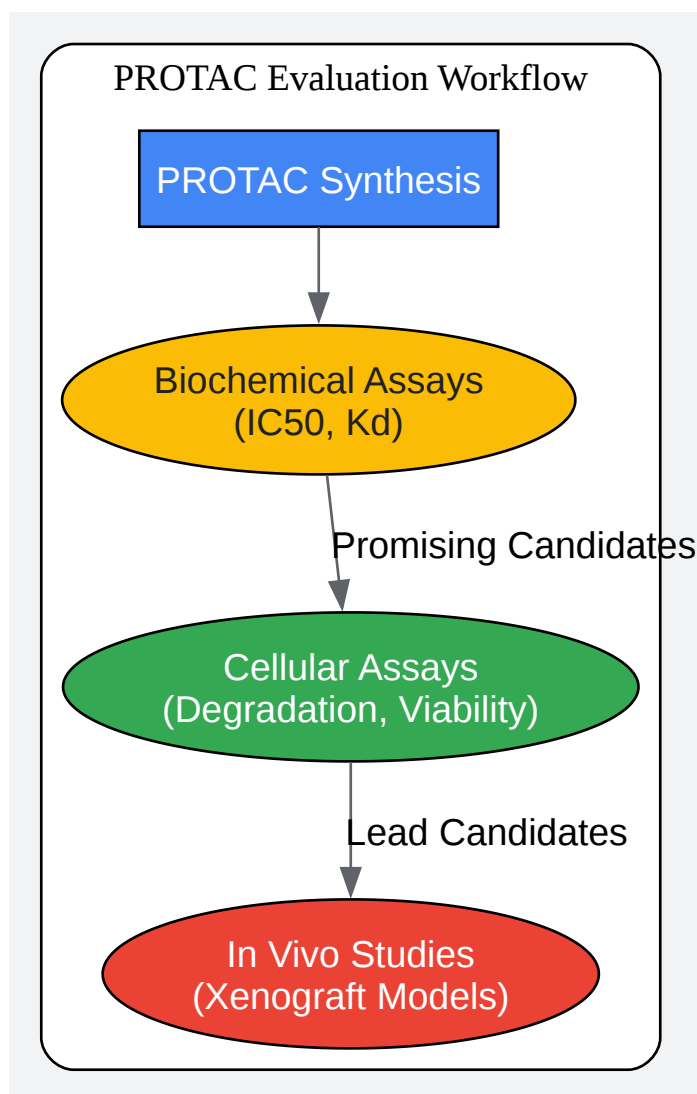
PROTAC Mechanism of Action



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Caption: General mechanism of action for a PROTAC targeting BRD9.

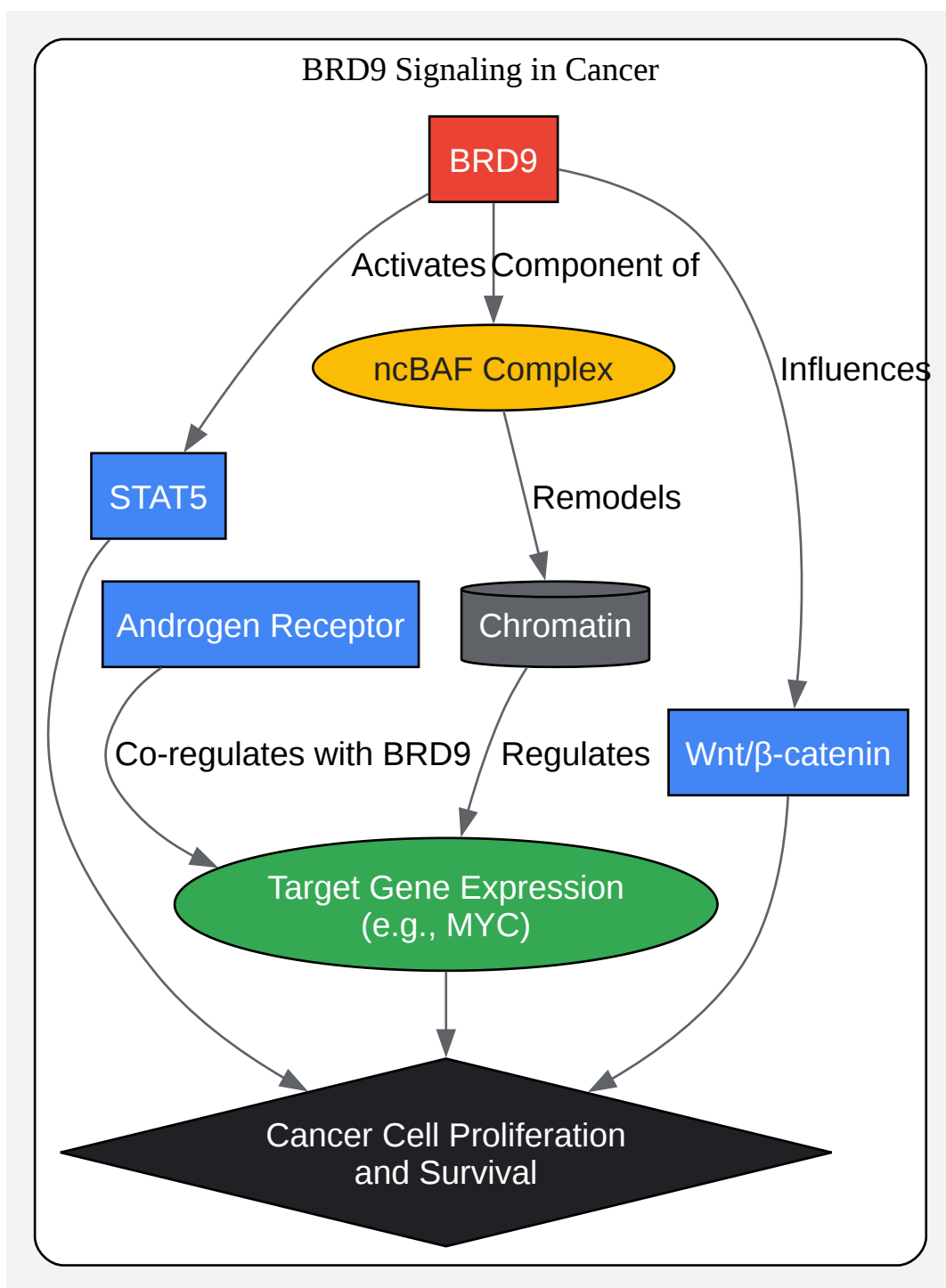
Experimental Workflow for PROTAC Evaluation



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Caption: A simplified workflow for the development and evaluation of PROTACs.

Simplified BRD9 Signaling Pathway in Cancer



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Caption: Key signaling pathways influenced by BRD9 in cancer.

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